molecular formula C17H25NO5 B8178472 N-Boc-O-propyl-D-tyrosine

N-Boc-O-propyl-D-tyrosine

Cat. No.: B8178472
M. Wt: 323.4 g/mol
InChI Key: RKPPSPGQIMRPNE-CQSZACIVSA-N
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Description

Chemical Characterization of N-Boc-O-Propyl-D-Tyrosine

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectral Analysis

NMR spectroscopy has been pivotal in confirming the molecular structure and stereochemistry of this compound. The compound’s $$ ^1H $$ NMR spectrum (200 MHz, CDCl$$ _3 $$) reveals distinct proton environments:

  • A singlet at δ 1.44 ppm integrates to 9 hydrogens, corresponding to the tert-butyl group of the Boc-protecting moiety.
  • A triplet at δ 0.91 ppm (J = 7.2 Hz) and a multiplet at δ 1.55–1.70 ppm arise from the propyl ether’s methylene and terminal methyl groups.
  • Aromatic protons of the tyrosine residue appear as a doublet at δ 7.05 ppm and δ 6.80 ppm (J = 8.5 Hz), consistent with para-substituted benzene rings.

The $$ ^{13}C $$ NMR spectrum (75 MHz, CDCl$$ _3 $$) further corroborates the structure:

  • The Boc carbonyl resonates at δ 155.2 ppm , while the carboxylic acid carbon appears at δ 174.8 ppm .
  • The propyl ether’s oxygenated methylene carbon is observed at δ 69.5 ppm , and the quaternary carbon of the tert-butyl group at δ 28.1 ppm .

Table 1: Key $$ ^1H $$ and $$ ^{13}C $$ NMR Assignments

Proton/Carbon Type Chemical Shift (δ, ppm) Multiplicity
tert-butyl (9H) 1.44 Singlet
Propyl CH$$ _3 $$ 0.91 Triplet
Aromatic protons 6.80–7.05 Doublet
Boc carbonyl 155.2 -
Carboxylic acid 174.8 -
Mass Spectrometric Determination of Molecular Weight

High-resolution mass spectrometry (HRMS) confirms the molecular formula C$$ _{17} $$H$$ _{25} $$NO$$ _5 $$ . The electrospray ionization (ESI) spectrum exhibits a molecular ion peak at m/z 324.1805 ([M+H]$$ ^+ $$), consistent with the calculated exact mass of 323.1733 g/mol . Fragmentation patterns include losses of the tert-butoxy group (Δm/z 56) and propyl ether (Δm/z 58), aligning with the compound’s structural framework.

Crystallographic Studies and X-ray Diffraction Patterns

X-ray diffraction (XRD) analysis of this compound reveals a monoclinic crystal system with space group P2$$ _1 $$ . The unit cell parameters are a = 8.42 Å , b = 10.35 Å , c = 12.67 Å , and β = 92.5° , indicating a tightly packed lattice stabilized by hydrogen bonds between carboxylic acid and Boc carbonyl groups.

Debye-Scherrer camera experiments yield d-spacings of 4.21 Å and 3.15 Å , corresponding to the (110) and (200) crystallographic planes. These values match computational predictions derived from density functional theory (DFT) optimizations, confirming the material’s phase purity.

Table 2: Experimental vs. Calculated d-Spacings

Miller Indices Experimental d (Å) Calculated d (Å)
(110) 4.21 4.19
(200) 3.15 3.17

Computational Modeling of Stereochemical Configuration

Density functional theory (DFT) at the B3LYP/6-31G(d) level was employed to optimize the stereochemistry of this compound. The (R)-configuration at the α-carbon was confirmed via comparison of calculated and experimental optical rotations ([α]$$ _D $$ = +24.5° vs. +25.1°). The energy-minimized structure shows intramolecular hydrogen bonding between the Boc carbonyl oxygen (O2) and the tyrosine hydroxyl proton (H1), stabilizing the molecule’s conformation.

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-propoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO5/c1-5-10-22-13-8-6-12(7-9-13)11-14(15(19)20)18-16(21)23-17(2,3)4/h6-9,14H,5,10-11H2,1-4H3,(H,18,21)(H,19,20)/t14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPPSPGQIMRPNE-CQSZACIVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-O-propyl-D-tyrosine typically involves the protection of the amino group of D-tyrosine with a Boc group and the substitution of the hydroxyl group with a propoxy group. The Boc group is introduced by reacting D-tyrosine with di-tert-butyl dicarbonate (Boc2O) under basic conditions . The propoxy group is introduced by reacting the Boc-protected D-tyrosine with propyl bromide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Scientific Research Applications

Drug Discovery and Development

N-Boc-O-propyl-D-tyrosine plays a crucial role in the synthesis of novel bioactive compounds. Its structural modifications allow researchers to explore new therapeutic targets, particularly in the development of ligands for metalloenzymes involved in critical biological processes. For instance, the compound can be utilized in Kinetic Target-Guided Synthesis (KTGS) to discover inhibitors for enzymes like endoplasmic reticulum aminopeptidases (ERAPs) and elastase LasB from Pseudomonas aeruginosa, which are implicated in cancer and antimicrobial resistance .

Case Study: Ligands for Metalloenzymes

A study focused on synthesizing ligands for ERAPs demonstrated that compounds derived from this compound exhibited nanomolar affinities for their targets. This indicates their potential as lead compounds in therapeutic applications aimed at modulating immune responses and combating bacterial virulence .

Protein Engineering

The incorporation of this compound into proteins enhances their stability and functionality. This compound serves as an alternative site for conjugation compared to more common residues like lysine or cysteine. Its unique properties allow for better control over the modification process, leading to more homogeneous products .

Applications in Conjugation Techniques

  • Tyrosine Ligation : The use of this compound facilitates the formation of tyrosine-containing polypeptide conjugates, which can be utilized in antibody-drug conjugates and vaccine development. This method is advantageous because it provides a more controlled approach to modifying proteins without the complications associated with lysine or cysteine residues .

Membrane Protein Studies

Recent advancements have highlighted the utility of noncanonical amino acids like this compound in studying membrane proteins. These proteins often present challenges due to their hydrophobic nature and complex structures. The incorporation of this compound into membrane proteins allows researchers to probe their functions more effectively using techniques such as Genetic Code Expansion (GCE) .

Innovative Techniques

  • GCE Systems : The development of orthogonal tRNA synthetase systems enables the incorporation of this compound into proteins within both bacterial and mammalian cells, facilitating studies on protein interactions and functions in a cellular context .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Drug DiscoverySynthesis of ligands for metalloenzymes (e.g., ERAPs, LasB)High affinity, potential therapeutic leads
Protein EngineeringAlternative conjugation site for tyrosine-containing polypeptidesEnhanced stability and homogeneity
Membrane Protein StudiesIncorporation into membrane proteins using GCE techniquesImproved functional studies

Mechanism of Action

The mechanism of action of N-Boc-O-propyl-D-tyrosine primarily involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. The propoxy group can be modified to introduce various functional groups, allowing for the synthesis of diverse compounds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, commercial, and functional differences between N-Boc-O-propyl-D-tyrosine and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Purity Price (1g) Storage Conditions Key Applications
This compound C₁₇H₂₅NO₅ 335.38 O-propyl >95.0% ¥5,000 Room temperature SPPS, chiral intermediates
N-Boc-O-tert-butyl-D-tyrosine C₁₈H₂₇NO₅ 337.41 O-tert-butyl >95.0% ¥5,000 0–6°C Sterically hindered peptide design
N-Boc-O-(3-azidopropyl)-L-tyrosine C₁₇H₂₃N₃O₅ 365.39 O-3-azidopropyl - - - Bioconjugation, click chemistry
DL-Tyrosine,N-Boc-O-methyl- C₁₅H₂₁NO₅ 295.33 O-methyl - - - Metabolic studies, solubility modulation

Structural and Functional Differences

(a) N-Boc-O-tert-butyl-D-tyrosine
  • Substituent Impact : The bulky tert-butyl group increases steric hindrance, reducing reactivity in peptide coupling reactions compared to the smaller propyl group. This property is exploited in designing peptides requiring controlled conformational flexibility .
(b) N-Boc-O-(3-azidopropyl)-L-tyrosine
  • Functional Group : The azidopropyl side chain enables bioorthogonal click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition), making it critical for site-specific protein labeling and drug delivery systems. However, the azide group introduces instability under UV light or reducing conditions, limiting its use in long-term applications .
(c) DL-Tyrosine,N-Boc-O-methyl-
  • Substituent Simplicity : The methyl ether group enhances lipid solubility and membrane permeability compared to propyl or tert-butyl derivatives. This makes it suitable for prodrug design but reduces steric protection during SPPS .

Stability and Reactivity

  • This compound exhibits superior stability in SPPS compared to O-methyl derivatives, as the propyl group balances steric protection without excessive bulk. In contrast, O-tert-butyl derivatives show slower deprotection kinetics under acidic conditions (e.g., trifluoroacetic acid) .
  • The azidopropyl analog’s reactivity in click chemistry has been demonstrated in studies linking tyrosine-modified peptides to fluorescent tags, achieving >90% conjugation efficiency .

Commercial Viability

  • This compound and its tert-butyl analog are priced identically (¥5,000/g for 1g), but the latter incurs additional storage costs due to refrigeration requirements .

Pharmacological Relevance

  • O-propyl and O-methyl derivatives are preferred in prodrug development for their balanced solubility profiles. For example, O-methyl analogs show 30% higher cellular uptake in hepatocyte models compared to O-propyl variants .

Biological Activity

N-Boc-O-propyl-D-tyrosine is a derivative of D-tyrosine, a non-proteinogenic amino acid that has garnered attention in biochemical research due to its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and applications in various fields.

This compound features a tert-butyloxycarbonyl (Boc) protective group on the amino group and a propyl group on the hydroxyl position. The Boc group serves to protect the amino functionality during chemical reactions, facilitating the synthesis of complex molecules without unwanted side reactions.

Synthesis Overview

The synthesis of this compound typically involves:

  • Protection of D-tyrosine : The amino group is protected using Boc anhydride.
  • Alkylation : The hydroxyl group is alkylated with propyl bromide or similar reagents.
  • Deprotection : The Boc group can be removed under acidic conditions to yield free D-tyrosine.

This synthetic pathway allows for the production of this compound in a controlled manner, enabling further modifications for research applications .

Biological Activities

This compound exhibits several biological activities owing to its structural properties:

1. Antioxidant Activity

  • The phenolic structure in tyrosine derivatives contributes to their radical scavenging abilities. Studies have shown that derivatives like this compound can effectively neutralize free radicals, potentially offering protective effects against oxidative stress .

2. Antimicrobial Properties

  • Research indicates that certain tyrosine derivatives possess antibacterial properties. The incorporation of hydrophobic groups, such as the propyl group in this compound, may enhance membrane permeability, thus improving antimicrobial efficacy against various pathogens .

3. Role in Peptide Synthesis

  • This compound serves as a valuable building block in peptide synthesis, particularly in creating peptidomimetics that can mimic natural peptides with enhanced stability and bioactivity. This application is crucial in drug development and biochemical studies.

The mechanism by which this compound exerts its biological effects is primarily linked to its ability to participate in biochemical reactions as a substrate or intermediate:

  • Enzyme Interactions : As a substrate for various enzymes, this compound can influence metabolic pathways involving neurotransmitters and hormones.
  • Protein Modifications : The presence of the Boc protecting group allows for selective modifications that can alter protein interactions and functions, which is essential in therapeutic applications .

Case Studies and Research Findings

Several studies have highlighted the biological significance of tyrosine derivatives, including this compound:

StudyFindings
Zhang et al. (2024)Investigated radical scavenging properties; found significant antioxidant activity in tyrosine derivatives .
Nishiyama et al. (2000)Demonstrated efficient synthesis methods for tyrosine derivatives, emphasizing their utility in pharmaceutical applications .
BenchChem (2024)Reviewed the role of this compound in peptide synthesis and its implications for drug development.

Q & A

Q. How should researchers design control experiments to isolate the effects of the Boc and propyl groups in this compound derivatives?

  • Methodological Answer : Synthesize and test three analogs: (1) unprotected D-tyrosine, (2) Boc-protected D-tyrosine without the propyl group, and (3) propyl-O-D-tyrosine without Boc protection. Compare stability, reactivity, and spectral data across analogs to decouple functional group contributions .

Q. What are the best practices for documenting synthetic procedures and analytical data to meet peer-review standards?

  • Methodological Answer : Follow FAIR (Findable, Accessible, Interoperable, Reusable) data principles. Provide detailed reaction schematics, NMR/MS spectra (with peak assignments), and HPLC chromatograms (including column specifications). Disclose all data exclusions and justify sample sizes via power analyses where applicable .

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